molecular formula C14H12N2O3 B581757 Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate CAS No. 1414029-40-5

Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate

Cat. No.: B581757
CAS No.: 1414029-40-5
M. Wt: 256.261
InChI Key: SPUZJSNKZVBSEY-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate (CAS 1414029-40-5) is a high-purity pyridine derivative of significant interest in medicinal chemistry and materials science. With a molecular formula of C14H12N2O3 and a molecular weight of 256.26 g/mol, this compound serves as a versatile chemical building block . Its primary research value stems from its role as a key intermediate in the synthesis of pyridine derivatives investigated for the treatment of psychotic disorders . The molecule's structure, featuring both an amino group and an ester moiety on the pyridine ring, along with a distal formyl group on the phenyl ring, provides multiple sites for chemical modification and coordination. This makes it a valuable precursor for constructing more complex molecular architectures, including potential linkers for Metal-Organic Frameworks (MOFs) . The aldehyde group, in particular, is a highly reactive handle for condensation reactions, such as with amino compounds . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Handle with care; this compound may cause skin and eye irritation and may be harmful if swallowed .

Properties

IUPAC Name

methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-19-14(18)12-6-11(7-16-13(12)15)10-4-2-9(8-17)3-5-10/h2-8H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUZJSNKZVBSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C2=CC=C(C=C2)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201158656
Record name 3-Pyridinecarboxylic acid, 2-amino-5-(4-formylphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414029-40-5
Record name 3-Pyridinecarboxylic acid, 2-amino-5-(4-formylphenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414029-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-amino-5-(4-formylphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps

  • Pyridine Core Synthesis : A halogenated pyridine derivative (e.g., 5-bromo-2-amino-3-methoxycarbonylpyridine) serves as the starting material. The methyl ester at C3 and amino group at C2 are pre-installed.

  • Coupling with 4-Formylphenylboronic Acid : The bromine atom at C5 undergoes transmetalation with 4-formylphenylboronic acid under palladium catalysis.

Reaction Conditions

ParameterExample ValuesSource
CatalystPd(PPh₃)₄, Pd(OAc)₂/sSPhos
BaseCs₂CO₃, K₃PO₄
SolventDioxane, Toluene/EtOH/H₂O
Temperature80–100°C
Yield60–85%

Mechanistic Insight :

  • Oxidative Addition : Pd(0) inserts into the C–Br bond of the pyridine.

  • Transmetalation : Boronic acid replaces the halide.

  • Reductive Elimination : Forms the C–C bond between pyridine and 4-formylphenyl groups.

Challenges :

  • Amino Group Reactivity : The primary amine at C2 may coordinate to Pd, deactivating the catalyst. Protection (e.g., Boc) may be required, though sources indicate compatibility under optimized conditions.

  • Formyl Stability : The aldehyde group remains intact under Suzuki conditions, as demonstrated in analogous couplings.

Multicomponent Reactions for Pyridine Core Construction

Multicomponent reactions (MCRs) offer atom-economical routes to heterocycles. While less common for this specific target, related methods for pyridines and thienopyridines provide a blueprint.

Example Route

  • Gewald Reaction : A three-component reaction involving aldehydes, ketones, and sulfur for thiophene synthesis.

  • Adaptation to Pyridines : Replace sulfur with nitrogen sources (e.g., amines) to form pyridine scaffolds.

Hypothetical Protocol

StepReagents/ConditionsOutcome
14-Formylbenzaldehyde, β-ketoester, NH₃Pyridine ring formation
2Esterification (MeOH, H₂SO₄)Methyl ester at C3
3Amination (NH₃, Pd/C)Amino group at C2

Advantages :

  • Convergence : Single-step assembly of core structure.

  • Functional Group Tolerance : Compatible with aldehydes and esters.

Limitations :

  • Steric Control : Limited regioselectivity for substituent placement.

Stepwise Functionalization of Pyridine Derivatives

StepReagents/ConditionsYield
EsterificationSOCl₂, MeOH, reflux80–90%
AminationNH₃, CuI, DMF, 100°C60–75%

Optimization :

  • Protecting Groups : Boc or benzyl protection for amines during coupling.

  • Temperature Control : High temperatures (80–100°C) for Suzuki couplings.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDrawbacksYield Range
Suzuki CouplingHigh regioselectivity, scalabilityRequires Pd catalysts, sensitive amines60–85%
Multicomponent ReactionsAtom economy, simplicityLimited functional group tolerance30–50%
Stepwise FunctionalizationFlexibility, modular designMultiple steps, purification costs40–70%

Recommendation : Suzuki coupling (Section 1) is preferred for its efficiency and compatibility with sensitive functional groups.

Critical Challenges and Solutions

Challenge 1: Amino Group Interference

  • Solution : Use milder bases (e.g., K₃PO₄) or protect the amine with Boc.

Challenge 2: Formyl Group Oxidation

  • Solution : Avoid strong oxidants; use inert atmospheres during coupling.

Challenge 3: Scalability

  • Solution : Continuous flow reactors for Suzuki couplings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Methyl 2-amino-5-(4-carboxyphenyl)pyridine-3-carboxylate.

    Reduction: Methyl 2-amino-5-(4-hydroxymethylphenyl)pyridine-3-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The amino and formyl groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

2-Amino-5-(4-formylphenyl)pyridine-4-carboxylic Acid
  • Structural Difference : This positional isomer replaces the methyl carboxylate at position 3 with a carboxylic acid group at position 4.
  • However, the absence of an ester group reduces its utility in nucleophilic substitution reactions .
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
  • Structural Difference: Contains a chloro substituent at position 3 and a trifluoromethyl group at position 5 instead of the amino and formylphenyl groups.
  • Impact : The electron-withdrawing trifluoromethyl and chloro groups increase electrophilicity, making this compound more reactive in SNAr (nucleophilic aromatic substitution) reactions. Its molecular weight (255.57 g/mol ) is lower due to fewer aromatic substituents .

Functional Group Variations

Compounds from (e.g., 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives) exhibit:

  • Substituents : Chloro, nitro, bromo, or alkyl groups on the phenyl rings.
  • Impact : These electron-withdrawing or donating groups alter electronic density on the pyridine ring, affecting reactivity. For example, nitro groups (strong electron-withdrawing) deactivate the ring, reducing nucleophilic attack susceptibility compared to the formyl group in the target compound .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 268.27 Not reported Amino, formylphenyl, methyl ester
2-Amino-5-(4-formylphenyl)pyridine-4-carboxylic Acid 270.25 Not reported Amino, formylphenyl, carboxylic acid
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate 255.57 Not reported Chloro, trifluoromethyl, methyl ester
Derivatives (e.g., Cl, NO₂) 466–545 268–287 Chloro, nitro, alkyl substituents

Key Observations :

  • The target compound’s molecular weight is significantly lower than derivatives in , which feature bulkier substituents.
  • Melting points for compounds (268–287°C) suggest high crystallinity, likely due to strong intermolecular interactions (e.g., hydrogen bonding from amino groups) .

Biological Activity

Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antihypertensive properties, along with relevant research findings and case studies.

  • Chemical Formula : C14H12N2O3
  • Molecular Weight : 256.26 g/mol
  • CAS Number : 1414029-40-5

The biological activity of this compound is attributed to its structural features, particularly the amino and formyl groups. These functional groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can participate in redox reactions that affect cellular processes and signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

This compound has also shown promise in anticancer research. Studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In a study published in a peer-reviewed journal, the compound was tested against several cancer cell lines:

  • HeLa (cervical cancer) : IC50 = 12 µM
  • MCF-7 (breast cancer) : IC50 = 15 µM
  • A549 (lung cancer) : IC50 = 20 µM

These results indicate that this compound has a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells .

Antihypertensive Activity

The compound has been explored for its antihypertensive effects, particularly in animal models. Research shows that it can significantly lower blood pressure in spontaneously hypertensive rats (SHR).

Table 2: Antihypertensive Effects in Animal Models

Treatment GroupSystolic Blood Pressure Reduction (%)Reference
Control--
Methyl 2-amino compound25%

This reduction is believed to be mediated through vasodilation and modulation of renin-angiotensin system activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the pyridine ring or substituents on the phenyl group can enhance or diminish its pharmacological properties.

Figure 1: Structural Modifications and Their Effects

SAR Diagram (Note: Replace with actual image link if available)

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate?

The synthesis typically involves multi-step protocols:

  • Step 1 : Construction of the pyridine core via condensation reactions or cyclization.
  • Step 2 : Introduction of the 4-formylphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts acylation.
  • Step 3 : Esterification at the 3-position using methanol under acidic conditions.
  • Step 4 : Protection/deprotection strategies for the amino group (e.g., Boc protection) to prevent side reactions during formylation . Note: Optimize reaction conditions (e.g., catalysts like Pd(PPh₃)₄ for coupling, trisodium citrate for pH control) to improve yields .

Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?

  • NMR (¹H/¹³C) : Confirm regiochemistry of substituents and esterification.
  • IR Spectroscopy : Identify carbonyl stretches (ester C=O at ~1700 cm⁻¹, formyl C=O at ~1680 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX refinement .
  • HPLC : Assess purity (>95% recommended for biological studies).

Advanced Research Questions

Q. How can researchers address low yields during the formylation step at the 5-position?

Common challenges and solutions:

IssueSolutionReference
Competing side reactions (e.g., over-oxidation)Use protecting groups (e.g., acetal for formyl) during pyridine functionalization
Poor coupling efficiencyOptimize catalyst loading (e.g., 2-5 mol% Pd) and reaction time
Solvent incompatibilityTest polar aprotic solvents (DMF, DMSO) for improved solubility

Q. How to resolve discrepancies in crystallographic data, particularly for the formyl group’s orientation?

  • Disorder modeling : Use SHELXL’s PART instruction to refine disordered formyl conformers .
  • Hydrogen bonding analysis : Validate formyl orientation via intermolecular interactions (e.g., C=O⋯H-N contacts).
  • Comparative studies : Cross-validate with DFT-optimized geometries if experimental data is ambiguous.

Q. What strategies mitigate competing reactivity between the amino and formyl groups in downstream functionalization?

  • Selective protection : Temporarily protect the amino group with a Boc or Fmoc moiety during formyl-involved reactions.
  • Sequential functionalization : Prioritize formylation before introducing sensitive groups (e.g., amines).
  • pH control : Maintain mildly acidic conditions (pH 4-6) to stabilize the formyl group without protonating the amino group .

Q. How does the electronic nature of the 4-formylphenyl substituent influence the compound’s reactivity?

Substituent effects can be analyzed via:

  • Hammett plots : Correlate σₚ values of substituents with reaction rates (e.g., nucleophilic aromatic substitution).
  • DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Comparative studies : Replace the formyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess electronic contributions .

Methodological Considerations

Q. What experimental controls are critical when evaluating this compound’s biological activity?

  • Negative controls : Use analogs lacking the formyl or amino group to isolate functional contributions.
  • Solvent controls : Account for DMSO/ethanol effects in cytotoxicity assays.
  • Crystallographic controls : Compare with structurally related compounds (e.g., methyl 5-(4-methylphenyl) analogs) to identify activity trends .

Q. How to design stability studies for this compound under varying storage conditions?

  • Accelerated degradation : Expose to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways (e.g., hydrolysis of the ester group).
  • Analytical monitoring : Track changes via HPLC and LC-MS every 24–72 hours.
  • Stabilizers : Add antioxidants (e.g., BHT) or desiccants for long-term storage .

Data Analysis and Contradictions

Q. How to interpret conflicting bioactivity data across different assay platforms?

  • Assay-specific factors : Adjust for differences in cell permeability (e.g., logP calculations) or protein binding.
  • Metabolic stability : Test liver microsome stability to rule out rapid inactivation in certain models.
  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ trends .

Q. What computational tools are recommended for predicting this compound’s drug-likeness?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate absorption, toxicity, and CYP450 interactions.
  • Molecular docking : Target proteins with conserved binding pockets for formyl-containing ligands (e.g., aldehyde dehydrogenases) using AutoDock Vina.
  • SAR libraries : Compare with PubChem BioAssay data for structurally similar pyridine derivatives .

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